molecular formula C18H17NOS3 B15017440 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one

Cat. No.: B15017440
M. Wt: 359.5 g/mol
InChI Key: WBJVRZFYYUOLNE-UHFFFAOYSA-N
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Description

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one typically involves the reaction of appropriate thio compounds with thiazole precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one can be compared with other thiazole-containing compounds, such as:

Properties

Molecular Formula

C18H17NOS3

Molecular Weight

359.5 g/mol

IUPAC Name

3-methyl-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-one

InChI

InChI=1S/C18H17NOS3/c1-12-4-8-14(9-5-12)21-16-17(23-18(20)19(16)3)22-15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

WBJVRZFYYUOLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(SC(=O)N2C)SC3=CC=C(C=C3)C

Origin of Product

United States

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